molecular formula C8H7F2NO B6590865 (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine CAS No. 1213895-29-4

(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B6590865
CAS No.: 1213895-29-4
M. Wt: 171.14 g/mol
InChI Key: GEGMSPAFIBENDA-ZETCQYMHSA-N
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Description

®-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine is a chemical compound characterized by the presence of two fluorine atoms and an amine group attached to a dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-difluoro-2,3-dihydrobenzofuran.

    Amination Reaction: The key step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of ®-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

®-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique properties, such as enhanced thermal stability or electronic characteristics.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects and toxicity.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of ®-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,7-Difluoro-2,3-dihydrobenzofuran: Lacks the amine group, making it less versatile in certain applications.

    2,3-Dihydrobenzofuran-3-amine: Does not have fluorine atoms, which may affect its chemical reactivity and biological activity.

    5,7-Difluoro-2,3-dihydrobenzofuran-3-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different chemical properties and applications.

Uniqueness

®-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine is unique due to the presence of both fluorine atoms and an amine group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3R)-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGMSPAFIBENDA-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=CC(=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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